Trilysine

Description

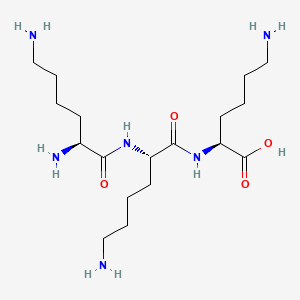

Lysyllysyllysine (CAS: 13184-14-0), also termed trilysine, is a cationic tripeptide composed of three L-lysine residues linked via peptide bonds. Its molecular formula is C₁₈H₃₈N₆O₄, with a molecular weight of 402.53 g/mol . Structurally, it features three ε-amino groups from lysine, conferring a high positive charge density, which is critical for its role in gene delivery systems and DNA nanoparticle construction . Lysyllysyllysine is distinct from monomeric lysine (CAS: 56-87-1) and shorter lysine-containing peptides, such as lysyllysine (dipeptide) and valyllysine (a valine-lysine dipeptide), due to its extended chain length and enhanced polycationic properties .

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N6O4/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSCNDJQPKSPII-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948891 | |

| Record name | N~2~-{6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13184-14-0, 25988-63-0 | |

| Record name | Trilysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13184-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysyllysyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSYLLYSYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7F82M80K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lysyllysyllysine can be synthesized through peptide synthesis techniques, where lysine residues are sequentially added to form the tripeptide. The synthesis involves the protection of amino groups, coupling reactions, and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection .

Industrial Production Methods

Industrial production of lysyllysyllysine involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of coupling and deprotection, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lysyllysyllysine undergoes various chemical reactions, including:

Oxidation: The amino groups in lysyllysyllysine can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert oxo derivatives back to amino groups.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines, and substituted lysyllysyllysine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Lysyllysyllysine has the molecular formula and is known for its cationic nature, which facilitates interactions with negatively charged biomolecules such as DNA and proteins. Its structure allows for multiple modifications, enhancing its functional capabilities in various applications.

Gene Delivery Systems

LLL has been investigated as a component in gene delivery vectors. Its polycationic nature allows it to condense DNA into nanoparticles, providing protection from enzymatic degradation. Studies have demonstrated that LLL can enhance the transfection efficiency of plasmid DNA into cells, making it a promising candidate for gene therapy applications. For instance:

- Tetra(L-lysine)-grafted poly(organophosphazene) : This compound was synthesized to improve gene delivery efficacy. The incorporation of LLL enhances the stability and cellular uptake of therapeutic genes, as shown in experiments involving various cell lines .

- DNA-protein cross-linking studies : Research has shown that LLL can form cross-links with DNA under oxidative conditions, which may have implications for understanding DNA damage and repair mechanisms .

Cancer Therapy

LLL's role as an immunomodulator is being explored in cancer therapy. It has been found to activate Toll-like receptors (TLRs), particularly TLR2, which plays a crucial role in the immune response against tumors. The activation of TLRs by lipopeptides containing LLL can enhance anti-tumor immunity by promoting cytokine production and activating immune cells:

- PAM 2CSK 4 : A synthetic lipopeptide that includes LLL has shown potent immunostimulatory effects, inducing a wide range of cytokines and chemokines involved in anti-tumor responses . This lipopeptide has been tested against various cancers, including melanoma and leishmaniasis.

Vaccine Development

LLL has been utilized in vaccine formulations due to its ability to enhance immune responses. The incorporation of LLL into vaccine candidates can improve their efficacy by promoting stronger humoral and cellular immunity:

- Lipopeptide Vaccines : Vaccines based on lipopeptides containing LLL have been shown to induce robust immune responses against infectious diseases. These vaccines leverage the ability of LLL to activate TLRs, leading to enhanced antigen presentation and T cell activation .

Summary of Key Findings

Mechanism of Action

Lysyllysyllysine exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged molecules such as DNA and cell membranes. This interaction facilitates the formation of gene delivery vectors and DNA nanoparticles. The primary molecular targets include genetic material within cells, where lysyllysyllysine can enhance the delivery and expression of therapeutic genes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below contrasts lysyllysyllysine with lysine, lysyllysine, and valyllysine:

Key Observations :

Functional Contrasts :

- Lysyllysyllysine’s triple lysine configuration optimizes it for non-viral gene therapy, whereas monomeric lysine is primarily metabolic .

- Valyllysine’s mixed hydrophobic/hydrophilic structure may offer advantages in oral bioavailability compared to purely cationic peptides .

Biological Activity

Lysyllysyllysine (LLL) is a tripeptide composed of three lysine residues, which has garnered interest in various biological and pharmaceutical applications due to its unique properties. This article explores the biological activity of LLL, including its synthesis, mechanisms of action, and potential therapeutic applications.

Lysyllysyllysine has the chemical formula and is often studied in its trifluoroacetate salt form for enhanced solubility and stability in biological assays. The synthesis of LLL typically involves solid-phase peptide synthesis techniques, allowing for efficient production of this compound in research settings.

Biological Mechanisms

LLL exhibits several biological activities primarily through its interaction with cellular pathways:

- TLR2 Agonism : LLL has been identified as a potent agonist of Toll-Like Receptor 2 (TLR2), which plays a crucial role in the immune response. Activation of TLR2 by LLL leads to the induction of various cytokines and chemokines, enhancing immune responses against pathogens such as bacteria and viruses .

- Cationic Liposomes : LLL has been conjugated with oleyl amine to form cationic liposomes, which demonstrate anticancer activity. These liposomes facilitate drug delivery by enhancing cellular uptake through electrostatic interactions with negatively charged cell membranes .

Cytokine Induction

A study highlighted that LLL induces a broad spectrum of cytokines, including interleukins (IL-6, IL-10), interferons (IFN-β, IFN-γ), and tumor necrosis factor (TNF). This cytokine profile suggests that LLL may enhance both innate and adaptive immune responses .

Case Studies

- Cancer Treatment : In preclinical models, LLL-conjugated liposomes have shown promising results in targeting melanoma cells. The mechanism involves the activation of immune cells through TLR2 signaling, leading to increased tumor cell apoptosis .

- Regulatory T Cell Function : Another study investigated the effects of LLL on regulatory T cells (Tregs) in autoimmune models. It was found that LLL could modulate Treg function, potentially reducing their suppressive capacity in certain contexts .

Data Table: Biological Activities of Lysyllysyllysine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.